REACTION_CXSMILES
|
C[O:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:4]=1[C:5]#[N:6].Cl.N1C=CC=CC=1>>[F:11][C:7]1[C:4]([C:5]#[N:6])=[C:3]([OH:2])[CH:10]=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C#N)C(=CC=C1)F
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the batch was partitioned between 50 ml of water and 50 ml of tert-butyl methyl ether
|
Type
|
EXTRACTION
|
Details
|
the organic phase was subsequently extracted with 40 ml of 2N NaOH
|
Type
|
EXTRACTION
|
Details
|
The alkali extract
|
Type
|
EXTRACTION
|
Details
|
subsequently extracted twice with in each case 40 ml of tert-butyl methyl ether
|
Type
|
CUSTOM
|
Details
|
After the solvent had been evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=CC(=C1C#N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |